

Avutometinib Monotherapy vs. Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Avutometinib potassium

Cat. No.: B12788495

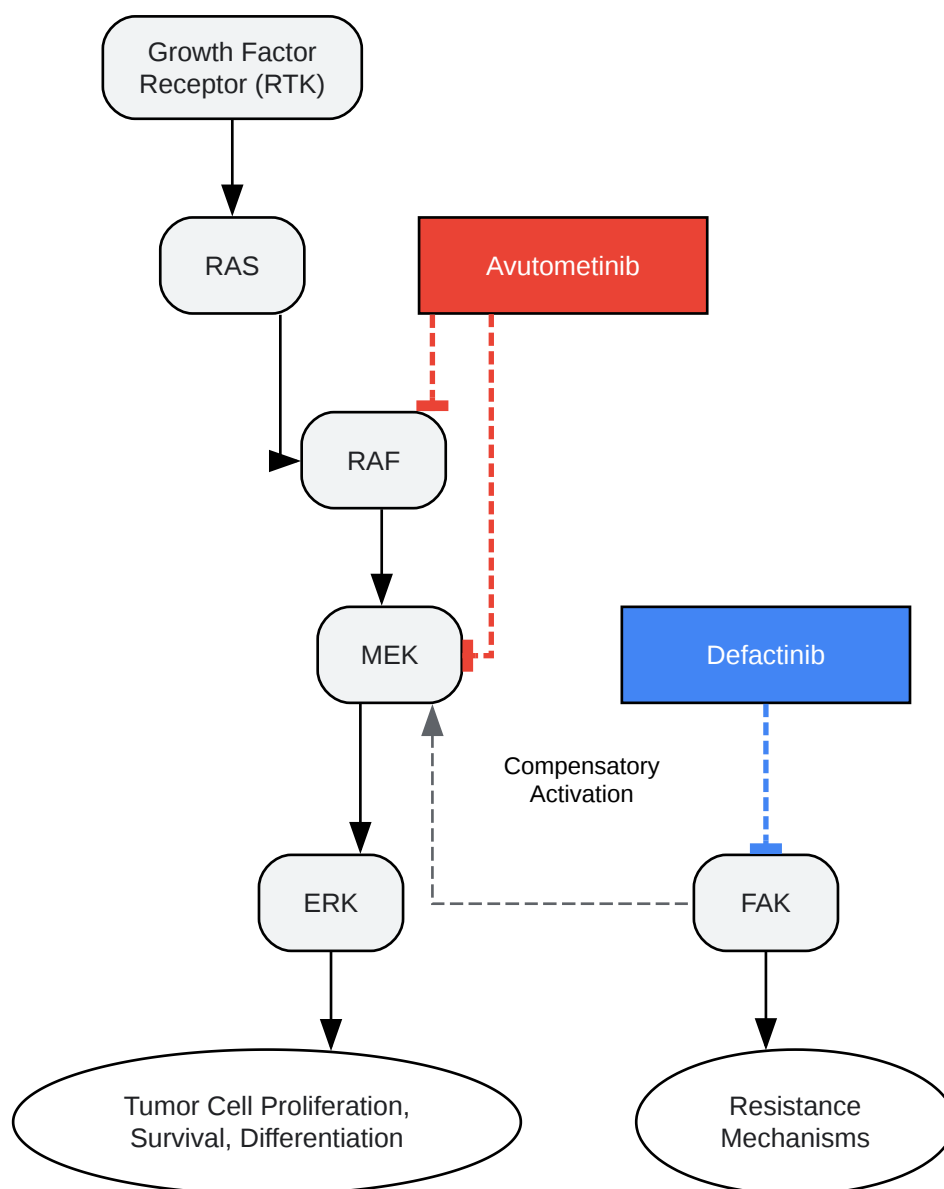
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This guide provides a detailed comparison of clinical trial data for avutometinib as a monotherapy versus its use in combination with the FAK inhibitor defactinib. The focus is on the treatment of recurrent low-grade serous ovarian cancer (LGSOC), drawing primarily from the results of the pivotal Phase 2 RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial.

Mechanism of Action and Therapeutic Rationale

Avutometinib is a potent oral inhibitor that uniquely targets both RAF and MEK, key kinases in the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers, including LGSOC.[1][2] By clamping RAF and MEK in an inactive complex, avutometinib aims to provide a more complete and durable inhibition of this critical cancer growth pathway.[3][4] However, inhibition of the MAPK pathway can lead to a compensatory activation of focal adhesion kinase (FAK), a known resistance mechanism.[5][6] The combination with defactinib, a FAK inhibitor, is designed to overcome this resistance, creating a more comprehensive blockade of tumor growth and survival signals.[5][7]

Below is a diagram illustrating the targeted signaling pathways.



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Caption: Avutometinib inhibits the RAS/MAPK pathway by targeting RAF and MEK, while defactinib blocks the FAK-mediated resistance pathway.

Clinical Trial Data: RAMP 201

The RAMP 201 trial is a Phase 2, multicenter, randomized, open-label study that evaluated the efficacy and safety of avutometinib monotherapy versus avutometinib in combination with defactinib in patients with recurrent LGSOC.[8][9] The study stratified patients based on their

KRAS mutation status.[9] The combination of avutometinib and defactinib was selected as the go-forward regimen for expansion based on superior efficacy observed in the initial part of the trial.[5]

Efficacy Data

The following tables summarize the key efficacy endpoints from the RAMP 201 trial, comparing the combination therapy to monotherapy.

Table 1: Overall Response Rate (ORR) by Blinded Independent Central Review (BICR)[5]

Treatment Arm	Overall Population	KRAS-mutant	KRAS wild-type
Avutometinib + Defactinib	31%	44%	17%
Avutometinib Monotherapy	17%	23%	13%

Table 2: Median Duration of Response (DOR) and Progression-Free Survival (PFS)[5][10]

Endpoint	Treatment Arm	Overall Population	KRAS-mutant	KRAS wild-type
Median DOR	Avutometinib + Defactinib	31.1 months	31.1 months	9.2 months
Median PFS	Avutometinib + Defactinib	12.9 months	22.0 months	12.8 months

Data for DOR and PFS for the monotherapy arm were not fully detailed in the provided search results.

Safety and Tolerability

The combination of avutometinib and defactinib was found to be generally well-tolerated.[11] The most common treatment-related adverse events (AEs) of any grade for the combination therapy included nausea, diarrhea, and increased blood creatine phosphokinase.[8][10] Grade

≥3 treatment-related AEs included elevated creatine phosphokinase (24%), diarrhea (8%), and anemia (5%).[\[5\]](#)[\[12\]](#) The discontinuation rate due to adverse events for the combination therapy was 10%.[\[5\]](#)[\[8\]](#)

Experimental Protocols: RAMP 201 (ENGOT-ov60/GOG-3052)

Study Design: A Phase 2, adaptive, multicenter, parallel cohort, randomized, open-label trial.[\[8\]](#)[\[10\]](#)

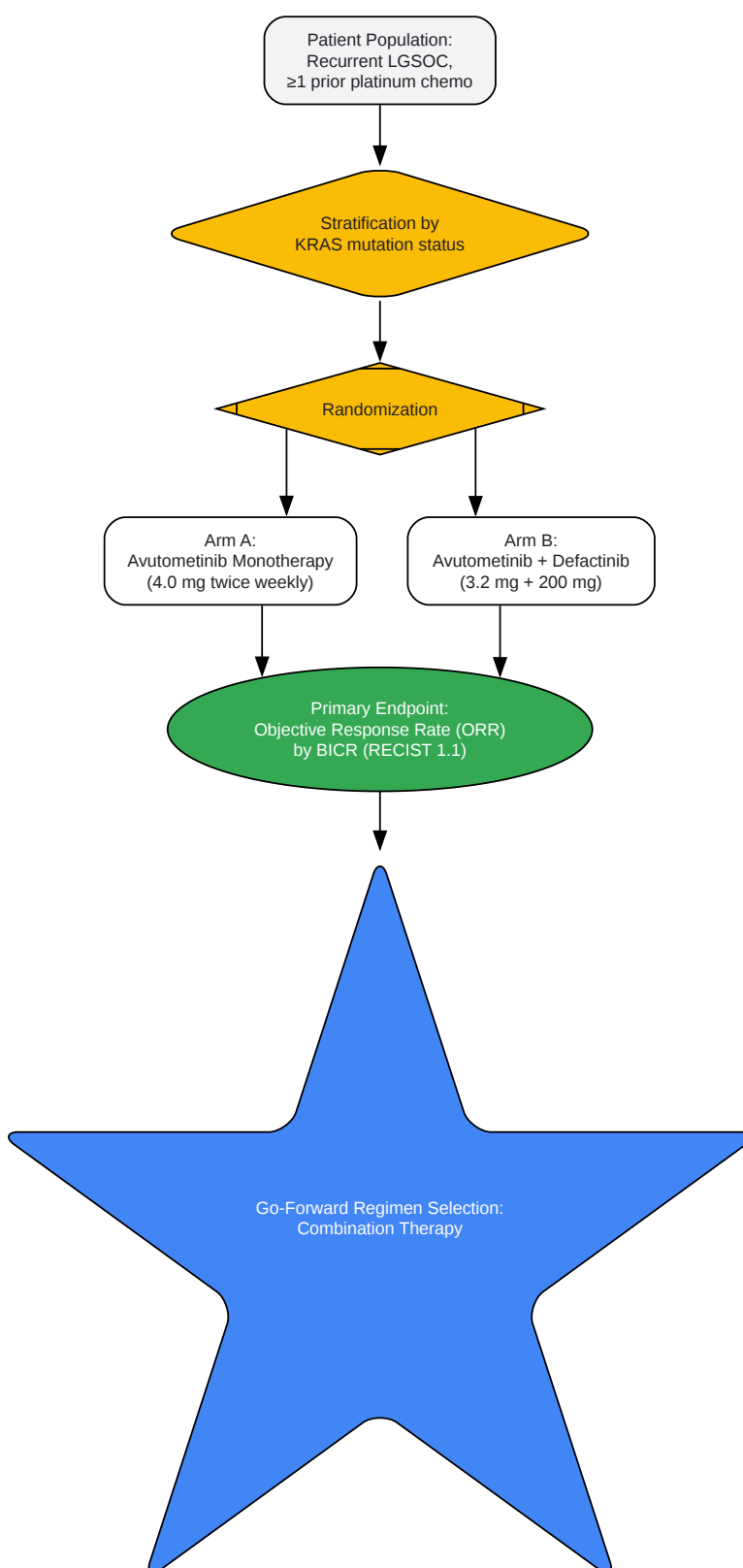
Patient Population: Adult patients with recurrent, measurable low-grade serous ovarian cancer who had received at least one prior line of platinum-based chemotherapy.[\[9\]](#)[\[13\]](#) Patients were stratified by KRAS mutation status.[\[9\]](#)

Treatment Regimens:[\[5\]](#)[\[9\]](#)

- Combination Therapy: Avutometinib 3.2 mg administered orally twice weekly in combination with defactinib 200 mg orally twice daily.
- Monotherapy: Avutometinib 4.0 mg administered orally twice weekly.

Primary Endpoint: The primary endpoint of the study was the objective response rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST 1.1 criteria.[\[9\]](#)[\[13\]](#)

The workflow for the RAMP 201 trial is depicted in the diagram below.



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Caption: RAMP 201 trial workflow, from patient selection to endpoint analysis.

Conclusion

The clinical data from the RAMP 201 trial demonstrates that the combination of avutometinib and defactinib provides a statistically significant and clinically meaningful improvement in objective response rates and progression-free survival compared to avutometinib monotherapy in patients with recurrent low-grade serous ovarian cancer.[5][14] The benefit of the combination therapy was particularly pronounced in patients with KRAS-mutant tumors.[8][15] The safety profile of the combination was manageable.[8] These findings supported the accelerated FDA approval for the combination of avutometinib and defactinib for the treatment of adult patients with recurrent or advanced KRAS-mutated LGSOC who have received at least one prior systemic therapy.[11][13] The ongoing Phase 3 RAMP 301 trial is expected to provide further confirmation of these results.[5]

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